Product packaging for alpha-(3-Methylsulfonylphenyl)benzylamine(Cat. No.:CAS No. 1016509-13-9)

alpha-(3-Methylsulfonylphenyl)benzylamine

Cat. No.: B3072059
CAS No.: 1016509-13-9
M. Wt: 261.34 g/mol
InChI Key: KTCYDOZUYHQARX-UHFFFAOYSA-N
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Description

alpha-(3-Methylsulfonylphenyl)benzylamine (CAS: 1016509-13-9) is a chiral benzylamine derivative of interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol, features a benzylamine core substituted with a 3-(methylsulfonyl)phenyl group . Structurally related 1-arylethylamines are extensively utilized as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity and absolute configuration of various substrates, including acids, alcohols, and ketones . Furthermore, such chiral amines serve as crucial precursors and auxiliaries in asymmetric synthesis, enabling the construction of stereogenic centers, such as in the synthesis of P-stereogenic organophosphorus compounds, which are valuable in catalysis and drug discovery . Benzylamine scaffolds are also employed in multi-component reactions to synthesize complex molecules like aminophosphonates and bisphosphonates, classes of compounds known for their diverse biological activities . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2S B3072059 alpha-(3-Methylsulfonylphenyl)benzylamine CAS No. 1016509-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfonylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCYDOZUYHQARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for α 3 Methylsulfonylphenyl Benzylamine and Its Derivatives

Direct Synthetic Routes to α-(3-Methylsulfonylphenyl)benzylamine

The direct construction of the α-(3-Methylsulfonylphenyl)benzylamine framework hinges on the formation of the crucial benzylic carbon-nitrogen bond. Key strategies involve the reaction of a carbonyl compound with an amine or the direct amination of a suitable precursor.

Condensation Reactions with Methylsulfonyl-Substituted Benzaldehydes

A primary and straightforward method for the synthesis of α-(3-Methylsulfonylphenyl)benzylamine involves the condensation of 3-(methylsulfonyl)benzaldehyde (B1338320) with a suitable amine, such as benzylamine (B48309), followed by reduction. This two-step process, a form of reductive amination, first generates a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

The initial condensation is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. The resulting imine can be isolated or, more commonly, reduced in situ. A variety of reducing agents can be employed for the reduction of the imine, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for the imine over the aldehyde starting material.

Table 1: General Conditions for Condensation-Reduction Route to Substituted Benzylamines

StepReagents & ConditionsProduct
Imine FormationSubstituted Benzaldehyde, Amine, Acid Catalyst (e.g., acetic acid), Solvent (e.g., Methanol, Ethanol)Schiff Base (Imine)
ReductionReducing Agent (e.g., NaBH₄, H₂/Pd), Solvent (from previous step)Substituted Benzylamine

Amination Strategies utilizing Methylsulfonyl-Substituted Precursors

An alternative approach involves the direct amination of a precursor already containing the 3-methylsulfonylphenyl and phenylmethyl moieties. A suitable precursor for this strategy would be α-(3-methylsulfonylphenyl)benzyl alcohol or a corresponding halide.

In the case of the benzyl (B1604629) alcohol, the hydroxyl group can be activated to become a better leaving group, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an appropriate amine. Direct amination of alcohols can also be achieved using specific catalytic systems.

If starting from a benzylic halide, such as α-(3-methylsulfonylphenyl)benzyl bromide, a direct nucleophilic substitution with an amine can be performed. The reaction conditions would need to be carefully controlled to minimize side reactions, such as elimination. The general principle of aminating benzylic halides is a fundamental transformation in organic synthesis.

General Synthetic Approaches to Substituted Benzylamines Relevant to Analogues of α-(3-Methylsulfonylphenyl)benzylamine

The synthetic methodologies used for preparing substituted benzylamines are broadly applicable to the creation of a diverse library of α-(3-Methylsulfonylphenyl)benzylamine analogs. These methods offer flexibility in introducing various substituents on both aromatic rings and at the amine nitrogen.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency. researchgate.netnih.gov This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. uni-muenchen.de The reaction can be performed in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture.

The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate formed in situ over the starting carbonyl compound. Catalytic hydrogenation is another effective method for the reduction step. researchgate.netresearchgate.net

A study on the synthesis of novel benzylamine antimycotics utilized reductive amination with sodium triacetoxyborohydride to convert various benzyloxybenzaldehyde derivatives into the corresponding benzylamines. uni-muenchen.de This highlights the robustness of the method for structurally diverse substrates.

Table 2: Examples of Reductive Amination for Benzylamine Synthesis

Carbonyl CompoundAmineReducing AgentProductReference
BenzaldehydeAmmonia (B1221849)RuCl₂(PPh₃)₃, H₂Benzylamine researchgate.net
4-Benzyloxybenzaldehyden-OctylamineNaBH(OAc)₃N-(4-(Benzyloxy)benzyl)octan-1-amine uni-muenchen.de
2-Amino-acetophenoneSubstituted Aniline (B41778)VariousSubstituted N-(2-acetylphenyl)arylamine nih.gov

Three-Component Reactions

Three-component reactions offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted benzylamines from simple starting materials in a single step. organic-chemistry.orgnih.gov

A notable example of a three-component reaction for the synthesis of benzylamines is the Mannich-like zinc-mediated reaction. organic-chemistry.org This reaction typically involves an aromatic halide, an amine, and an aldehyde (often paraformaldehyde). The process involves the in situ formation of an organozinc reagent from the aromatic halide, which then participates in a Mannich-type reaction. beilstein-journals.orgoarjbp.comppor.az

This methodology is particularly useful for creating libraries of functionalized tertiary benzylamines. Research has shown that a variety of functionalized aromatic bromides can be effectively coupled with a range of secondary amines and paraformaldehyde to yield the corresponding tertiary benzylamines in good yields. organic-chemistry.org The reaction is often catalyzed by a cobalt salt and proceeds under relatively mild conditions.

This approach allows for the convergent synthesis of products that would otherwise require multi-step sequences. The versatility in the choice of the aromatic halide and the amine component makes it a highly valuable tool for generating structural diversity in benzylamine analogs.

Table 3: Examples of Zinc-Mediated Three-Component Synthesis of Tertiary Benzylamines

Aromatic HalideAmineAldehyde SourceProductYield (%)Reference
BromobenzenePiperidineParaformaldehyde1-Benzylpiperidine96 organic-chemistry.org
4-IsopropylbromobenzenePiperidineParaformaldehyde1-(4-Isopropylbenzyl)piperidine87 organic-chemistry.org
3-BromothiopheneMorpholineParaformaldehyde4-(Thiophen-3-ylmethyl)morpholine85 organic-chemistry.org

Bromination and Hydrolysis Pathways for Benzylamine Derivatives

The synthesis of functionalized benzylamine derivatives often involves key steps such as bromination and subsequent hydrolysis. A relevant pathway is the preparation of α-amino ketones, which are crucial intermediates. For instance, the synthesis of α-(N-methyl-N-benzylamido)-3-hydroxy acetophenone (B1666503) hydrochloride, an intermediate for phenylephrine, utilizes 3-acetoxy acetophenone as a starting material. google.com

The general synthetic sequence involves three main reactions:

Bromination: The process begins with the bromination of an acetophenone precursor. In a typical procedure, 3-acetoxy acetophenone is dissolved in a solvent like butyl acetate (B1210297), and bromine is added under controlled temperature conditions. This step introduces a bromine atom at the alpha position to the carbonyl group, forming an α-bromo ketone. google.com

Amination: The resulting α-bromo intermediate is then reacted with a suitable amine, such as methylbenzylamine. This nucleophilic substitution reaction replaces the bromine atom with the amine group. google.com

Hydrolysis: The final step involves the hydrolysis of the ester group (e.g., acetoxy) to yield the desired hydroxyl functionality. This is often achieved by treating the aminated intermediate with an acid. google.com

This multi-step process, involving bromination, amination, and hydrolysis, provides a versatile route to α-functionalized benzylamine precursors from readily available materials. google.com Another approach to functionalization at the alpha-carbon involves the use of N-Bromosuccinimide (NBS) to prepare phthalimide-benzylacetate from benzylphthalimide, which can then be converted to the corresponding amino acetate.

Table 1: General Pathway for Bromination and Hydrolysis

Step Reactants Key Reagents Product Reference
1. Bromination 3-acetoxy acetophenone Bromine, Butyl acetate α-bromo-3-acetoxy acetophenone google.com
2. Amination α-bromo-3-acetoxy acetophenone, Methylbenzylamine - α-(N-methyl-N-benzylamido)-3-acetoxy acetophenone google.com
3. Hydrolysis α-(N-methyl-N-benzylamido)-3-acetoxy acetophenone Acid α-(N-methyl-N-benzylamido)-3-hydroxy acetophenone google.com

Synthesis of Derivatives and Analogues featuring the α-(3-Methylsulfonylphenyl)benzylamine Scaffold

The α-(3-Methylsulfonylphenyl)benzylamine core structure serves as a valuable scaffold for the synthesis of a wide array of derivatives and analogues. Its unique combination of a flexible benzylamine linker and a substituted phenyl ring allows for the development of diverse heterocyclic and acyclic compounds. The following sections explore specific synthetic routes to create pyrrole (B145914), imidazole (B134444), urea (B33335), and phosphorylated derivatives based on this central moiety.

The synthesis of pyrrole derivatives from benzylamine-related scaffolds can be achieved through various methods, with the Van Leusen reaction being a prominent example. This reaction facilitates the creation of 3,4-disubstituted pyrroles from α,β-unsaturated ketones (enones) and p-tosylmethyl isocyanide (TosMIC). mdpi.com

The general process is as follows:

Enone Formation: An appropriate aldehyde is reacted with an acetophenone via a Claisen-Schmidt condensation to form the necessary enone (chalcone). mdpi.com

Cycloaddition: The enone then serves as a Michael acceptor in a reaction with TosMIC, which acts as the pyrrole ring precursor. This cycloaddition reaction, often performed in the presence of a base like sodium hydride in a solvent system such as DMSO/ether, leads to the formation of the pyrrole ring. mdpi.com

While this method does not directly use α-(3-Methylsulfonylphenyl)benzylamine as a starting material, the benzylamine scaffold can be incorporated into the precursor molecules. For example, a benzylamine derivative could be part of the aldehyde or acetophenone used to create the initial enone, thereby integrating the desired structural features into the final pyrrole product.

Table 2: Van Leusen Pyrrole Synthesis Overview

Step Description Starting Materials Example Key Reagent Product Type Reference
1 Claisen-Schmidt Condensation Heteroaryl carbaldehyde, Acetophenone NaOH, Ethanol Enone (Chalcone) mdpi.com
2 Michael Addition / Cyclization Enone p-Tosylmethyl isocyanide (TosMIC), Base (e.g., NaH) 3-Aroyl-4-heteroarylpyrrole mdpi.com

The α-(3-Methylsulfonylphenyl)benzylamine scaffold is well-suited for the synthesis of imidazole derivatives. A direct and efficient method involves the base-promoted, deaminative coupling of benzylamines with nitriles, which proceeds without the need for a transition metal catalyst. elsevierpure.com

In this one-step synthesis, a benzylamine is reacted with a nitrile in the presence of a strong base like potassium tert-butoxide (KOtBu) at an elevated temperature. The reaction results in the formation of a 2,4,5-trisubstituted imidazole with the liberation of ammonia. elsevierpure.com The benzylic -CH2 group is essential for this transformation. elsevierpure.com

Key Features of the Reaction:

Starting Materials: Benzylamines and various aromatic or aliphatic nitriles.

Conditions: Strong base (KOtBu), high temperature (e.g., 130°C).

Outcome: Formation of 2,4,5-trisubstituted imidazoles.

Alternatively, the widely used van Leusen imidazole synthesis can be employed. mdpi.com This method involves the [3+2] cycloaddition of p-tosylmethyl isocyanide (TosMIC) with an aldimine. mdpi.com The required aldimine can be readily prepared through the condensation of α-(3-Methylsulfonylphenyl)benzylamine with a suitable aldehyde. The subsequent reaction with TosMIC in the presence of a base like potassium carbonate yields the desired 1,4,5-trisubstituted imidazole. mdpi.com

Table 3: Imidazole Synthesis from Benzylamine

Method Reactants Key Reagents/Conditions Product Reference
Deaminative Coupling Benzylamine, Nitrile (e.g., Benzonitrile) KOtBu, 130°C 2,4,5-Trisubstituted Imidazole elsevierpure.com
van Leusen Synthesis Aldimine (from Benzylamine + Aldehyde), TosMIC K2CO3, Methanol 1,4,5-Trisubstituted Imidazole mdpi.com

The α-(3-Methylsulfonylphenyl)benzylamine scaffold can be incorporated into pyrazinyl-aryl urea derivatives, which have been investigated for their biological activities. The synthesis of these compounds can be achieved through a multi-step route, often based on structural modifications of known bioactive molecules like regorafenib. nih.gov

A general synthetic pathway involves the following key steps:

Amine Synthesis: A benzylamine containing the desired substitution pattern, such as the 3-methylsulfonylphenyl group, serves as a key intermediate.

Coupling with Pyrazine: The benzylamine intermediate is reacted with a substituted pyrazine, such as 2,3-dichloropyrazine. This nucleophilic substitution reaction typically occurs at an elevated temperature to form a pyrazinyl-benzylamine adduct. nih.gov

Urea Formation: The final step is the formation of the urea linkage. The pyrazinyl-benzylamine adduct is reacted with an appropriate aryl isocyanate. This reaction connects the pyrazine-containing fragment with another aryl group through the characteristic urea moiety. nih.gov

This synthetic strategy allows for the creation of a diverse library of pyrazinyl-aryl urea derivatives by varying the substituents on both the benzylamine and the aryl isocyanate components. nih.gov

Table 4: Synthesis of Pyrazinyl-Aryl Urea Derivatives

Step Starting Materials Conditions Intermediate/Product Reference
1 2,3-Dichloropyrazine, 3-Aminobenzylamine 100 °C N-(3-chloropyrazin-2-yl)phenylmethanamine nih.gov
2 N-(3-chloropyrazin-2-yl)phenylmethanamine, Aryl isocyanate - Pyrazinyl-Aryl Urea Derivative nih.gov

Phosphorylation is a key strategy to modify the properties of bioactive molecules. For azaheterocycles derived from the α-(3-Methylsulfonylphenyl)benzylamine scaffold, several prodrug approaches can be employed to introduce a phosphate (B84403) group, enhancing solubility or cellular uptake. The ProTide (Pro-nucleotide) and CycloSal (Cyclic Saligenyl) approaches are prominent methods for delivering the monophosphate form of a parent molecule. mdpi.com

ProTide Approach: This method involves masking the phosphate group with an amino acid ester and an aryl group. The synthesis typically involves:

Preparation of a phenyl aminoacyl phosphorochloridate intermediate from phenyl phosphorodichloridate and an amino acid ester (e.g., L-alanine methyl ester). mdpi.com

Reaction of this phosphorochloridate with the hydroxyl group of the target azaheterocycle (which would have been synthesized from the benzylamine scaffold in a prior step). This forms the phosphotriester prodrug. mdpi.com

CycloSal Approach: This strategy uses a cyclosaligenyl moiety to deliver the phosphate group.

The hydroxyl-containing azaheterocycle is reacted with a saligenyl phosphorochloridate.

This reaction forms a cyclic phosphotriester. Intracellular enzymatic action later cleaves the prodrug to release the active 5'-monophosphate. mdpi.com

These phosphorylation strategies would be applied to a derivative of α-(3-Methylsulfonylphenyl)benzylamine that has already been cyclized into a suitable azaheterocycle containing a free hydroxyl group (e.g., a hydroxymethyl group).

Introducing new functional groups onto the α-(3-Methylsulfonylphenyl)benzylamine scaffold is crucial for modulating its chemical properties and biological activity. Functionalization can be targeted at the benzylic carbon (the α-position), the aromatic rings, or the amine nitrogen.

α-Carbon Functionalization: The benzylic position is particularly amenable to functionalization. A direct method involves the reaction of a precursor like N-benzylphthalimide with N-Bromosuccinimide (NBS) in the presence of a nucleophile source like sodium acetate in acetic acid. This can introduce an acetate group at the α-position. Subsequent removal of the phthalimide (B116566) protecting group yields the α-functionalized benzylamine. This method can be adapted to introduce other functional groups like methoxy (B1213986) (-OMe) or azido (B1232118) (-N3).

Carboamination: A modern approach for simultaneously introducing a carbon and a nitrogen group across a double bond is carboamination. Copper-catalyzed three-component coupling of styrenes, potassium alkyltrifluoroborates (as the carbon source), and amines or ureas can directly assemble functionalized benzylamine derivatives. nih.gov This method could be used to build the core benzylamine structure with desired functional groups in a single step from alkene precursors.

Aromatic Ring Functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can be used to introduce functional groups onto the phenyl rings, although regioselectivity must be considered based on the existing substituents (the sulfonyl and benzylamine groups).

Table 5: Selected Functionalization Strategies

Position Strategy Key Reagents Functional Group Introduced Reference
α-Carbon NBS-mediated reaction NBS, NaOAc/HOAc Acetate (-OAc)
α-Carbon Carboamination Styrene, K-alkyl-BF3, Amine, Cu-catalyst Alkyl group and Amine nih.gov
Aromatic Ring Electrophilic Substitution HNO3/H2SO4 Nitro (-NO2) General Chemistry

Mechanistic Investigations of Reactions Involving α 3 Methylsulfonylphenyl Benzylamine

Elucidation of Reaction Mechanisms for Benzylamine (B48309) Transformations

The transformation of benzylamines is a focal point of research due to the prevalence of the benzylamine structural motif in pharmaceuticals and biologically active compounds. Understanding the underlying mechanisms of these transformations is crucial for the development of efficient synthetic methodologies. Key areas of investigation include the cleavage of the C-N bond and the functionalization of C-H bonds.

Studies on Carbon-Nitrogen Bond Cleavage

The selective oxidative cleavage of the benzyl (B1604629) C-N bond represents a significant transformation in organic synthesis. Electrochemical methods have emerged as a powerful, green alternative to traditional metal-catalyzed approaches, avoiding the need for external oxidants. mdpi.comresearchgate.netnih.gov

Electrochemical oxidation provides a mild and efficient method for cleaving the C-N bond in benzylamine derivatives. mdpi.comnih.gov The proposed reaction mechanism typically begins with a single-electron oxidation of the benzylamine at the anode. mdpi.com This initial step forms a nitrogen radical cation intermediate. mdpi.commdpi.com

Following its formation, this radical cation undergoes deprotonation and a subsequent 1,2-radical migration to yield an α-amino-alkyl radical intermediate. mdpi.com This intermediate is then further oxidized at the anode, generating a benzyl-carbocation. mdpi.com The final step involves the capture of this carbocation by a water molecule, leading to the dissociation of the amine group and the formation of the corresponding carbonyl compound. mdpi.com

A general feature in the oxidation mechanism of amines is the initial one-electron loss from the nitrogen atom to produce a radical cation, which is then stabilized by a deprotonation step. mdpi.com This can be followed by a second oxidation to form an iminium cation. mdpi.com

Table 1: Proposed Steps in the Electrochemical Oxidation of Benzylamine

Step Description Intermediate Species
1 Single-electron oxidation at the anode Nitrogen radical cation
2 Deprotonation and radical 1,2-migration α-amino-alkyl radical
3 Further oxidation at the anode Benzyl-carbocation
4 Nucleophilic attack by water -

| 5 | Dissociation of the amine group | Final carbonyl product |

This table summarizes the proposed mechanistic pathway based on experimental and literature findings. mdpi.com

The involvement of radical intermediates is a cornerstone of the proposed mechanisms for both electrochemical and some chemical oxidations of benzylamines. mdpi.comacs.orgnih.gov In electrochemical C-N bond cleavage, the process is initiated by the formation of a nitrogen radical cation. mdpi.comnih.gov

Control experiments provide strong evidence for the participation of these radical species. The introduction of a radical scavenger, such as butylhydroxytoluene (B512018) (BHT) or 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), into the reaction mixture under standard electrochemical conditions leads to a significant reduction in the yield of the final product. mdpi.comacs.orgnih.gov For instance, the addition of BHT was shown to reduce the yield of the carbonyl product to just 5%, strongly implying that the reaction proceeds via a radical-mediated pathway. mdpi.com Similarly, in a separate study, the use of TEMPO caused the yield of the desired imine product to decrease dramatically to 5%. acs.orgnih.gov These findings underscore the critical role of radical intermediates in the reaction cascade. mdpi.comacs.orgnih.gov

In the context of metal-free electrochemical oxidative cleavage of the C-N bond, identifying the source of the oxygen atom incorporated into the final carbonyl product is crucial for a complete mechanistic understanding. mdpi.com Through a series of control experiments, water has been unequivocally identified as the sole oxygen source. mdpi.comresearchgate.netnih.gov

When the electrochemical reaction was conducted using only acetonitrile (B52724) (MeCN) as the solvent, the product yield was significantly diminished. mdpi.com Conversely, performing the reaction under an inert argon atmosphere, which displaces atmospheric oxygen, had almost no effect on the reaction yield. mdpi.com This indicates that molecular oxygen from the air is not the source. The critical role of water was further confirmed by cyclic voltammetry experiments, which showed a significant oxidation peak for benzylamine only when water was present in the system. mdpi.com

This table outlines the key mechanistic experiments that pinpoint water as the oxygen source in the electrochemical C-N bond cleavage of benzylamines. mdpi.com

Carbon-Hydrogen Activation Mechanisms

The functionalization of C-H bonds in benzylamine derivatives is a highly sought-after transformation as it offers a direct route to modify complex molecules. rsc.org This approach is more atom-economical compared to traditional methods that often require pre-functionalization of the starting materials.

Rhodium complexes have proven to be effective catalysts for the C-H activation of benzylamines. rsc.org These processes often employ a directing group strategy, where a coordinating group on the benzylamine substrate directs the metal catalyst to a specific C-H bond, typically in the ortho-position of the phenyl ring, ensuring high regioselectivity. rsc.orgmdpi.com

One reported system involves the use of Rh(I) and Rh(II) catalysts for the C-H alkylation of benzylamine derivatives with alkenes. rsc.org In this transformation, a picolinamide (B142947) derivative attached to the amine serves as a crucial directing group. rsc.org Mechanistic investigations, including deuterium (B1214612) labeling experiments, have been performed to elucidate the reaction pathway. The results from these studies suggest a possible carbene mechanism for this particular C-H alkylation process. rsc.org

The general mechanism of rhodium-catalyzed C-H functionalization can be complex and varied. Theoretical studies have explored several possible pathways for the key C-H bond cleavage step, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and σ-complex assisted metathesis (σ-CAM). nih.gov Following C-H activation and the formation of a C-Rh bond, subsequent transformations such as insertion of an alkene or other unsaturated partners lead to the final functionalized product. nih.gov The active catalyst is then regenerated through steps like reductive elimination. nih.gov

Zwitterionic Intermediate Formation

In reactions involving the addition of amines to activated alkenes, the mechanism can proceed through a zwitterionic intermediate. For instance, the nucleophilic addition of amines to α,β-unsaturated alkenes in aqueous solutions is known to involve a zwitterionic intermediate (T±). However, in less polar solvents like acetonitrile, the reaction often occurs in a single, concerted step.

Kinetic studies on the addition of benzylamines to β-nitrostyrenes in acetonitrile suggest a mechanism where the proton transfer from the amine to the β-carbon happens concurrently with the formation of the bond between the amine's nitrogen and the α-carbon. This concerted process proceeds through a four-membered cyclic transition state. researchgate.net Evidence for this includes kinetic isotope effects observed when using deuterated benzylamine nucleophiles (XC₆H₄CH₂ND₂). researchgate.net

Table 1: Kinetic Isotope Effects in the Addition of Benzylamines to Activated Alkenes

Reactant System Solvent Kinetic Isotope Effect (kH/kD) Proposed Intermediate/Transition State
Benzylamines + β-Nitrostyrenes Acetonitrile > 1.0 Four-membered cyclic transition state (concerted)
Benzylamines + α-Phenyl-β-thiophenylacrylonitriles Acetonitrile 1.99 - 2.40 Four-membered cyclic transition state (concerted)

This table presents data from studies on substituted benzylamines to illustrate the principles of transition state characterization.

Multi-Component Condensation Mechanisms

Three-component reactions are a cornerstone of synthetic chemistry, often involving complex mechanistic pathways. The reaction between benzylamines, triethyl orthoformate, and diethyl phosphite (B83602) is a well-studied example used to prepare N-substituted aminomethylenebisphosphonic acids. mdpi.com Mechanistic analysis reveals that the reaction is highly sensitive to conditions such as temperature and the molar ratio of reactants, which can steer the outcome toward different products like bisphosphonates or aminophosphonates. mdpi.com

In the multi-component condensation of benzylamines, the formation of imine and phosphonate (B1237965) intermediates is a critical part of the reaction pathway. Studies utilizing ³¹P-NMR spectroscopy and the isolation of intermediates have been instrumental in elucidating the mechanism. mdpi.com For example, in the reaction of p-aminobenzylamine, mass spectrometry of the crude reaction mixture suggested the formation of an intermediate imine, which subsequently decomposes to the final product. mdpi.com

Stereodifferentiating Steps in Asymmetric Synthesis

In asymmetric synthesis, controlling the stereochemical outcome is paramount. While specific studies on α-(3-Methylsulfonylphenyl)benzylamine are not prevalent, research on structurally related sulfinyl compounds provides insight into stereodifferentiation. In the asymmetric synthesis of α,α-dibranched β-sulfanyl amines, the reaction of N-sulfinylketimines with an ortho-sulfinyl benzyl carbanion is a key step. nih.gov

In this system, the N-sulfinyl group of the imine was found to completely control the configuration of the newly formed stereocenter at the quaternary carbon adjacent to the nitrogen atom. nih.gov High levels of stereoselectivity were achieved when the configurations of the sulfur atoms in the reacting partners were opposite (a "matched pair"). nih.gov This demonstrates how a chiral auxiliary, in this case the N-sulfinyl group, can act as the key stereodifferentiating element in a reaction, dictating the approach of the nucleophile and thus the stereochemistry of the final product. nih.govresearchgate.net

Kinetic Studies and Reaction Pathway Analysis

Kinetic analysis is a powerful tool for elucidating reaction mechanisms, including the identification of rate-determining steps and reactive intermediates. For reactions involving benzylamines, kinetic studies have been performed across various transformations, such as addition reactions and oxidations. researchgate.netias.ac.in

For example, the kinetics of the addition of substituted benzylamines to β-nitrostyrenes in acetonitrile were investigated, revealing the reaction proceeds via both uncatalyzed (k₂) and amine-catalyzed (k₃) pathways. researchgate.net Such studies often involve analyzing the effect of substituents on the reaction rate, which can be quantified using Hammett plots to probe the electronic nature of the transition state. nih.gov

Rate-Determining Steps

Identifying the slowest step in a reaction mechanism, the rate-determining step, is a primary goal of kinetic studies. A common method for this is the measurement of kinetic isotope effects (KIE). In the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP), the oxidation of deuterated benzylamine (PhCD₂NH₂) was compared to that of the non-deuterated analogue. ias.ac.in

The study revealed a substantial primary kinetic isotope effect (kH/kD = 5.60 at 293 K). ias.ac.in This large value indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. Consequently, the mechanism was determined to involve the cleavage of an α-C–H bond in this slow step, consistent with a hydride-ion transfer from the amine to the permanganate oxidant. ias.ac.in

Table 2: Kinetic Data for the Oxidation of Benzylamine by CTAP

Parameter Value Significance
Reaction Order (vs. Amine) 1 Rate is directly proportional to amine concentration
Reaction Order (vs. CTAP) 1 Rate is directly proportional to oxidant concentration

This table summarizes kinetic findings for the oxidation of benzylamine, providing a model for the kinetic analysis of related compounds.

Intermediate Identification and Characterization

The direct detection and characterization of short-lived reaction intermediates are often challenging but provide definitive evidence for a proposed mechanism. In the enzymatic oxidation of benzylamines by methylamine (B109427) dehydrogenase, kinetic and inhibition studies provided evidence for the formation of a carbanionic reaction intermediate. nih.gov A Hammett plot analysis of the reaction rates for a series of para-substituted benzylamines showed a positive slope (positive ρ value), which is consistent with the development of negative charge at the benzylic position in the transition state leading to the carbanionic intermediate. nih.gov

In non-enzymatic systems, intermediates can sometimes be isolated or trapped. For instance, in the multi-component condensation involving benzylamines, various imine and phosphonate intermediates were successfully isolated and their structures confirmed, allowing for the definitive mapping of the reaction pathway. mdpi.com In other cases, the formation of an intermediate is inferred from the final products, such as in reactions of benzylsulfonyl chloride where the products suggest the transient formation of N-alkanesulfonyliminium ions. researchgate.net

Impact of Substituents on Reaction Mechanism and Selectivity

The electronic nature and position of substituents on the aromatic rings of benzylamine derivatives can profoundly influence the mechanism and selectivity of their reactions. The introduction of a substituent alters the electron density distribution within the molecule, which in turn affects the nucleophilicity of the amino group and the reactivity of the aromatic rings. These substituent-induced electronic effects are primarily categorized as inductive effects and resonance effects.

In the context of α-(3-Methylsulfonylphenyl)benzylamine, the methylsulfonyl (-SO₂CH₃) group is a potent electron-withdrawing group. Due to its position at the meta-position of the phenyl ring, its influence is predominantly exerted through a negative inductive effect (-I), significantly reducing the electron density of the aromatic ring and, consequently, the nucleophilicity of the benzylamine nitrogen atom.

Influence of Electron-Withdrawing and Electron-Donating Groups on Reaction Rates

Research on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide has demonstrated a clear correlation between the electronic properties of the substituent and the reaction rate. researchgate.net Electron-withdrawing groups, such as chloro, trifluoromethyl, and nitro, were found to decrease the rate of reaction compared to unsubstituted benzylamine. researchgate.net Conversely, electron-donating groups, like methoxy (B1213986) and methyl, increased the reaction rate. researchgate.net This trend is attributed to the alteration of the nucleophilicity of the amine. Electron-withdrawing groups diminish the electron density on the nitrogen atom, rendering it less nucleophilic and thus slowing down the substitution reaction.

This principle can be extended to α-(3-Methylsulfonylphenyl)benzylamine. The strong electron-withdrawing nature of the methylsulfonyl group is expected to significantly decrease the nucleophilicity of the amine, thereby reducing its reactivity in nucleophilic substitution reactions.

Table 1: Effect of Substituents on the Rate of Nucleophilic Substitution of Benzylamines
Substituent (X) in X-C₆H₄CH₂NH₂Electronic EffectEffect on Reaction Rate
-OCH₃ (para)Electron-donatingIncrease
-CH₃ (para)Electron-donatingIncrease
-HNeutralReference
-Cl (para)Electron-withdrawingDecrease
-CF₃ (meta)Electron-withdrawingDecrease
-NO₂ (para)Electron-withdrawingDecrease

Substituent Effects in Deaminative Coupling Reactions

The tolerance of various functional groups, including strongly electron-withdrawing ones, has been demonstrated in the metal-free deaminative coupling of benzylamines with arylboronic acids. rsc.org In this reaction, benzylamines bearing electron-withdrawing substituents such as nitrile, nitro, ester, and methylsulfonyl groups were successfully converted to the corresponding diarylmethanes in good to excellent yields. rsc.org This indicates that while the nucleophilicity of the amine is reduced, the reaction mechanism, which involves the in situ generation of a diazonium species, remains effective. rsc.org

For instance, the reaction of a benzylamine with a para-methylsulfonyl substituent proceeded to give the desired product in high yield, highlighting the compatibility of the sulfonyl group with this transformation. rsc.org Meta-substituted benzylamines have also been shown to be effective coupling partners in this reaction. rsc.org

Table 2: Deaminative Coupling of Substituted Benzylamines with Phenylboronic Acid
Substituent on BenzylaminePositionIsolated Yield (%)
-CNpara81
-NO₂para75
-CO₂Etpara85
-SO₂Mepara88
-CF₃meta72

Impact on C-H Functionalization Reactions

The influence of substituents has also been explored in the dual copper- and aldehyde-catalyzed C-H sulfonylation of benzylamines. acs.org In this reaction, benzylamine derivatives with both electron-rich and electron-poor substituents on the phenyl ring were found to be effective, with slightly improved yields observed for derivatives with 3-methoxy (electron-donating) and 3-fluoro (electron-withdrawing) substituents. acs.org This suggests that the reaction mechanism is tolerant of a range of electronic effects, although subtle variations in yield can be observed. The successful sulfonylation of a benzylamine bearing a pentafluorosulfanyl (SF₅) group, a very strong electron-withdrawing group, further underscores the robustness of this method towards electronically diverse substrates. acs.org

Table 3: C-H Sulfonylation of Substituted Benzylamines
Substituent on BenzylaminePositionYield (%)
-OMemeta76
-Fmeta75
-Brmeta65
-CF₃meta68
-SF₅meta58

Based on these findings, it can be inferred that the 3-methylsulfonylphenyl group in α-(3-Methylsulfonylphenyl)benzylamine will significantly influence its reactivity. The reduced nucleophilicity of the amino group will likely slow down reactions where the amine acts as a nucleophile. However, in reactions that proceed through alternative mechanisms, such as deaminative coupling or certain C-H functionalization reactions, the compound is expected to be a viable substrate, with the primary effect of the substituent being the modulation of reaction rates and potentially influencing regioselectivity in cases of aromatic substitution.

Asymmetric Synthesis and Chiral Applications of α 3 Methylsulfonylphenyl Benzylamine Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral product from achiral or racemic starting materials. This is often achieved through the use of chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Chiral Catalyst Development

The development of effective chiral catalysts is central to enantioselective synthesis. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL (1,1'-bi-2-naphthol), have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. organic-chemistry.orgresearchgate.netresearchgate.net These catalysts function by activating imines toward nucleophilic attack through the formation of a chiral ion pair, thereby directing the approach of the nucleophile to one of the enantiotopic faces of the imine. researchgate.netnih.gov The steric and electronic properties of the CPA can be fine-tuned by modifying the substituents on the BINOL backbone, allowing for optimization of enantioselectivity for specific substrates. researchgate.net For instance, CPAs have been successfully employed in the asymmetric addition of various nucleophiles, such as thiols and hydroperoxides, to N-acyl imines, yielding chiral N,S-acetals and α-amino peroxides, respectively, in high yields and enantiomeric excess. organic-chemistry.orgnih.govnih.gov

The general applicability of chiral phosphoric acid catalysis is demonstrated in the synthesis of a wide array of chiral amines through reactions like the Mannich reaction, hydroamination, and additions to imines. researchgate.net

Organocatalytic Activation Modes

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. mdpi.com In the context of synthesizing chiral amines and their precursors, organocatalysts can activate substrates through various modes. One prominent mode is the formation of a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. mdpi.com

Another key strategy is the use of bifunctional organocatalysts, which possess both a Brønsted acidic site and a Brønsted basic site. This dual functionality allows the catalyst to activate both the electrophile and the nucleophile simultaneously, leading to highly organized transition states and excellent stereocontrol. For example, chiral amide-based organocatalysts have been shown to be highly effective in the asymmetric Strecker reaction for the synthesis of α-aminonitriles. mdpi.com The proposed mechanism involves the interaction between the imine nitrogen of the substrate and the sulfonamide proton of the catalyst, creating a chiral pocket for the subsequent cyanide addition. mdpi.com

Diastereoselective Synthesis Methods

Diastereoselective synthesis involves the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of one diastereomer over others. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Chiral Auxiliary-Facilitated Reactions

Chiral auxiliaries are a robust and reliable tool for asymmetric synthesis. The choice of auxiliary is critical, as it must effectively bias the facial selectivity of the reaction and be readily removable under mild conditions without causing racemization of the product.

(S)-(-)-α-Methylbenzylamine and its (R)-(+)-enantiomer are widely used as chiral auxiliaries in the synthesis of chiral amines and their derivatives. google.com This auxiliary can be condensed with a carbonyl compound to form a chiral imine. The steric bulk of the α-methylbenzyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face. This strategy has been employed in the diastereoselective reduction of imines and the addition of organometallic reagents. google.com The resulting diastereomeric products can often be separated by chromatography or crystallization, and subsequent removal of the α-methylbenzyl group, typically by hydrogenolysis, affords the desired enantiopure primary or secondary amine. google.com

The effectiveness of α-methylbenzylamine as a chiral auxiliary is highlighted in its application for preparing a variety of nitrogen-containing compounds with enhanced stereochemical purity. google.com

Catalyst/AuxiliaryReaction TypeProduct TypeTypical Enantiomeric/Diastereomeric ExcessReference(s)
Chiral Phosphoric Acids (CPAs)Addition to IminesChiral AminesHigh ee organic-chemistry.orgresearchgate.netresearchgate.netnih.govnih.gov
Chiral Amide-based OrganocatalystsStrecker Reactionα-AminonitrilesUp to 99% ee mdpi.com
α-MethylbenzylamineAddition to IminesChiral AminesHigh de google.com
(R)-Phenylglycine AmideStrecker Reactionα-Aminonitriles>99:1 dr researchgate.net

The Strecker synthesis, a three-component reaction between a carbonyl compound, an amine, and a cyanide source, is a fundamental method for preparing α-aminonitriles, which are direct precursors to α-amino acids and α-amino amides. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com When a chiral amine, such as α-methylbenzylamine or phenylglycinol, is used as the amine component, the reaction proceeds diastereoselectively. The chiral auxiliary directs the addition of the cyanide nucleophile to the intermediate imine, leading to the preferential formation of one diastereomer of the α-aminonitrile. mdpi.comresearchgate.netorganic-chemistry.org

For instance, using (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction can lead to a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, affording the α-aminonitrile in high diastereomeric purity (>99:1 dr). researchgate.net The diastereomerically pure α-aminonitrile can then be hydrolyzed to the corresponding enantiomerically pure α-amino acid. The choice of chiral auxiliary and reaction conditions can influence the degree of diastereoselectivity. organic-chemistry.org

Aldehyde/KetoneAmine/AuxiliaryCyanide SourceProductDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference(s)
Various AldehydesVarious AminesTMSCNα-AminonitrilesNot specified (General Method) mdpi.com
Pivaldehyde(R)-Phenylglycine amideNot specifiedα-Aminonitrile> 99/1 dr researchgate.net
Benzaldehyde(S)-PhenylglycinolDMTPα-Aminophosphonothionate83:17 dr organic-chemistry.org
Various Aldehydes/KetonesAniline (B41778)TMSCNα-AminonitrilesNot specified (General Method) mdpi.com
Chiral Resolution of Racemic Mixtures

The most common and established method for separating racemic mixtures of chiral amines like α-(3-Methylsulfonylphenyl)benzylamine is through the formation of diastereomeric salts. nih.gov This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

Commonly used resolving agents for amines are chiral carboxylic acids, with derivatives of tartaric acid being particularly effective. nih.gov For instance, the resolution of the analogous compound α-methylbenzylamine is frequently achieved using L-(+)-tartaric acid. unipi.it The reaction of the racemic amine with L-(+)-tartaric acid in a suitable solvent, often methanol, yields two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to differences in their crystal lattice energies, one diastereomer is typically less soluble and precipitates from the solution. unipi.it

The less soluble salt is isolated by filtration, and the pure enantiomer of the amine is then liberated by treatment with a base, such as sodium hydroxide, which deprotonates the ammonium (B1175870) salt to regenerate the free amine. The resolving agent can often be recovered and reused. nih.gov The other enantiomer can be recovered from the mother liquor.

Table 1: Representative Data for Chiral Resolution of Racemic Amines

Racemic AmineResolving AgentSolventIsolated Diastereomer
(±)-α-MethylbenzylamineL-(+)-Tartaric AcidMethanol(-)-Amine-(+)-tartrate
(±)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-4-chlorotartranilic acidNot Specified(S)-Amine Salt

This classical resolution method is highly effective, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Intramolecular Strecker Synthesis

The Strecker synthesis is a fundamental method for producing α-amino acids from aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction involves three components: a carbonyl compound, ammonia (B1221849) or an amine, and a cyanide source (e.g., HCN or TMSCN). wikipedia.orgmasterorganicchemistry.com The process first forms an α-aminonitrile, which is subsequently hydrolyzed to yield the final α-amino acid. masterorganicchemistry.com

An intramolecular variant of this reaction can be envisioned for the synthesis of cyclic amino acids. In such a scenario, the aldehyde, amine, and cyanide functionalities would be present within the same molecule, leading to a cyclization event. While the standard Strecker synthesis is widely documented for producing a broad range of amino acids, including α-arylglycines, specific examples of an intramolecular Strecker synthesis being used to generate α-(3-Methylsulfonylphenyl)benzylamine analogues are not prominently featured in the surveyed literature. acs.org Hypothetically, a suitably functionalized precursor containing, for example, a tethered aldehyde and a nitrile or cyanide-generating group could undergo cyclization to form a heterocyclic system related to the target structure.

Chiral Building Blocks and Precursors

Enantiomerically pure α-(3-Methylsulfonylphenyl)benzylamine serves as a valuable chiral building block, providing a source of stereochemistry for the synthesis of more complex, optically active molecules.

Synthesis of Optically Active Amino Acids

Chiral amines can be employed as auxiliaries to direct the stereochemical outcome of reactions. In the context of amino acid synthesis, a chiral amine like (S)-α-(3-Methylsulfonylphenyl)benzylamine could be used to form a chiral imine intermediate. The subsequent addition of a nucleophile, such as cyanide in a Strecker-type reaction, would proceed diastereoselectively, controlled by the stereocenter of the amine auxiliary. acs.org After the addition, the chiral auxiliary group can be cleaved, typically through hydrogenolysis for a benzylamine (B48309) group, to release the newly synthesized, optically active amino acid. acs.org While this is a well-established strategy for asymmetric synthesis, specific protocols detailing the use of α-(3-Methylsulfonylphenyl)benzylamine as a chiral auxiliary for the synthesis of other amino acids are not widely reported. nih.govgeorgiasouthern.edunih.govrsc.org

Synthesis of Chiral Heterocyclic Compounds (e.g., Tetrahydro-β-carbolines, Benzoazepines)

The synthesis of chiral heterocyclic compounds often relies on cyclization reactions where the stereochemistry is established by a chiral precursor.

Tetrahydro-β-carbolines (THBCs): The most direct route to the THBC scaffold is the Pictet-Spengler reaction. rsc.orgmdpi.com This reaction involves the condensation of a β-arylethylamine, specifically a tryptamine (B22526) derivative, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.orgnih.govechemcom.com A benzylamine, such as α-(3-Methylsulfonylphenyl)benzylamine, is not a direct substrate for the classical Pictet-Spengler reaction to form THBCs, as the structure lacks the necessary tryptamine backbone. nih.gov

Benzoazepines: Benzoazepines are seven-membered heterocyclic compounds. Various synthetic strategies exist for their construction. One modern approach involves the rearrangement of precursor molecules, such as ortho-arylmethylbenzyl azide (B81097) derivatives, to form the benzoazepine ring system. nih.gov In principle, a chiral amine like α-(3-Methylsulfonylphenyl)benzylamine could be incorporated into a synthetic route as a source of chirality, although specific examples of its direct conversion to a benzoazepine were not identified in the surveyed literature. nih.gov

Stereochemical Control and Purity Assessment

Verifying the stereochemical integrity of α-(3-Methylsulfonylphenyl)benzylamine is essential. This involves the quantitative determination of enantiomeric and diastereomeric purity.

Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.) Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us Several analytical techniques are routinely used for its determination.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. heraldopenaccess.usuma.esnih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be resolved by introducing a chiral auxiliary. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the e.e. can be calculated by integrating the resolved signals. researchgate.net

Chiral Solvating Agents (CSAs): The chiral amine is dissolved in a solution containing a CSA. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which are in fast exchange on the NMR timescale. This results in observable chemical shift differences between the signals of the R and S enantiomers, allowing for quantification by integration. nih.govunipi.itresearchgate.netnih.govrsc.org

The selection of the appropriate analytical method depends on the specific properties of the compound and the required accuracy.

Table 2: Common Analytical Methods for Enantiomeric Excess (e.e.) Determination

MethodPrincipleAdvantages
Chiral HPLCDifferential interaction with a chiral stationary phase. nih.govHigh accuracy, widely applicable, good for preparative separation. heraldopenaccess.us
NMR with Chiral Derivatizing AgentsCovalent bond formation to create diastereomers with distinct NMR signals. researchgate.netCan provide information on absolute configuration.
NMR with Chiral Solvating AgentsNon-covalent interaction to form transient diastereomeric complexes. nih.govNon-destructive, simple sample preparation. unipi.it

Computational Chemistry and Molecular Modeling Studies of α 3 Methylsulfonylphenyl Benzylamine

Prediction of Molecular Interactions

Molecular interaction predictions for α-(3-Methylsulfonylphenyl)benzylamine would involve computational techniques to understand how it might bind to biological targets.

Ligand-Target Binding Prediction

To predict the binding of α-(3-Methylsulfonylphenyl)benzylamine to a biological target, molecular docking simulations would be required. This process involves computationally placing the molecule into the binding site of a protein to predict its preferred orientation and binding affinity. The results of such a study would typically be presented in a table summarizing the binding energy and key interactions. As no specific studies have been published, a data table cannot be constructed. Molecular dynamics simulations could further refine these predictions by simulating the movement of atoms over time, providing insights into the stability of the ligand-protein complex.

Elucidation of Electronic Structure and Reactivity

Understanding the electronic structure is key to predicting the reactivity of α-(3-Methylsulfonylphenyl)benzylamine.

Electrostatic Potential Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For α-(3-Methylsulfonylphenyl)benzylamine, the sulfonyl group's oxygen atoms would be expected to be regions of high electron density (colored red in ESP maps), making them likely sites for electrophilic attack. Conversely, the amine group's hydrogen atoms would be electron-poor (colored blue), suggesting they could act as hydrogen bond donors. researchgate.net These maps are valuable for predicting non-covalent interactions and reactivity patterns. chemrxiv.orgwalisongo.ac.id Without specific calculations, a detailed map or data table of potential values cannot be generated.

Reaction Pathway Simulations and Transition State Analysis

Simulating reaction pathways helps in understanding the mechanism of chemical reactions involving α-(3-Methylsulfonylphenyl)benzylamine. Such simulations would identify the transition states—the highest energy points along the reaction coordinate—and allow for the calculation of activation energies. This information is critical for predicting reaction rates and understanding how the molecule might be metabolized or participate in chemical synthesis. For instance, studies on the reactions of benzylamines with other molecules have detailed mechanisms involving nucleophilic addition. koreascience.kr However, specific transition state analyses and reaction pathway simulations for α-(3-Methylsulfonylphenyl)benzylamine have not been reported in the literature.

Q & A

Q. What are the common synthetic routes for alpha-(3-Methylsulfonylphenyl)benzylamine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-methylsulfonylphenyl precursors (e.g., aryl halides) with benzylamine derivatives under basic conditions. For example:

  • Alkylation of sulfonamides : Methylamine or benzylamine can be alkylated using sulfonamide intermediates, with optimized pH (8–10) and temperatures (60–80°C) to minimize side reactions .
  • Coupling reactions : Oxidative coupling of benzylamine derivatives with MnO4−-incorporated catalysts under solvent-free conditions enhances regioselectivity .
    Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1300 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups. Gas-phase IR data for related benzylamines show distinct absorption bands for structural confirmation .
  • Gas Chromatography (GC) : Used for purity analysis, with retention times calibrated against known benzylamine derivatives. NIST data provide reference values for mobility and phase-change behavior .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methylsulfonyl groups (δ 3.1 ppm for CH3) .

Q. How does the methylsulfonyl group influence the compound’s solubility and reactivity?

The methylsulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone). This group also acts as an electron-withdrawing moiety, reducing the nucleophilicity of the benzylamine nitrogen. Comparative studies with non-sulfonylated analogs show slower reaction kinetics in alkylation steps .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent parameters (e.g., van der Waals volume, Hammett constants) with binding affinities. For benzylamine analogs, linear regression of substituent volume (scaled by 0.1) against enzyme inhibition data (e.g., MAO A mutants) reveals steric effects dominate binding . Software like Simul 5 accurately predicts ion migration behavior in buffer systems, aiding in experimental design .

Q. What strategies resolve contradictions in reported biological activity data for benzylamine derivatives?

Discrepancies often arise from assay conditions (e.g., pH, redox environment) or impurity profiles. For example:

  • Oxidative coupling intermediates : Mn-HT catalysts may generate imine byproducts that interfere with activity assays .
  • Enantiomeric purity : Chiral resolution via tartaric acid derivatives is critical, as racemic mixtures show variable pharmacological effects .
    Standardized protocols for compound purification (e.g., recrystallization, HPLC) and enantiomeric excess verification (e.g., polarimetry) are recommended .

Q. How do photocatalytic systems enhance the synthesis of this compound derivatives?

Heterostructured photocatalysts (e.g., BiOF/BiFeO3) enable oxidative coupling under UV light, achieving ~80% yield for N-benzylidenebenzylamine analogs. The composite’s reduced bandgap (3.5 eV vs. 3.8 eV for BiOF alone) improves charge separation, accelerating amine dehydrogenation and C–N bond formation . Key parameters include light intensity (≥300 mW/cm²) and catalyst loading (1–2 wt%).

Q. What thermodynamic data are critical for scaling up synthesis?

  • Enthalpy of vaporization (ΔvapH°) : 54.9 ± 0.3 kJ/mol (for related benzylamines), informing distillation conditions .
  • Phase-change behavior : Differential scanning calorimetry (DSC) identifies melting points (-10°C for liquid analogs) and decomposition thresholds (>187°C) .

Methodological Guidance

Q. How to optimize reaction conditions for reductive amination involving this compound?

  • Reducing agents : LiAlH4 selectively reduces nitriles to amines but requires anhydrous conditions. Catalytic hydrogenation (H2/Pd-C) is preferable for substrates sensitive to strong reductants .
  • Solvent selection : Ethereal solvents (e.g., THF) improve LiAlH4 reactivity, while protic solvents (e.g., MeOH) deactivate the catalyst .

Q. What are best practices for analyzing ion migration in discontinuous buffer systems?

Simul 5 software predicts cathodic migration of benzylamine derivatives in basic buffers. Experimental validation via capillary electrophoresis at pH 8–10 confirms mobility trends, with benzoate/benzylamine systems showing alignment with simulated data .

Q. How to address low yields in biocatalytic reductions of benzamide precursors?

Optimize detection methods (e.g., GC-MS with derivatization) to identify trace benzylamine. Clostridium sporogenes-mediated reductions require strict anaerobic conditions and cofactor regeneration systems (e.g., NADH recycling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.